Cas no 1806258-92-3 (Ethyl 3-(chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate)

Ethyl 3-(chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate is a halogenated pyridine derivative with a trifluoromethoxy substituent, offering versatile reactivity for synthetic applications. The presence of both chloromethyl and iodo functional groups enables selective cross-coupling reactions, facilitating the construction of complex heterocyclic frameworks. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug discovery. The ethyl ester moiety provides a convenient handle for further functionalization via hydrolysis or transesterification. This compound serves as a useful intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. Its well-defined reactivity profile and structural features make it suitable for precision modifications in multi-step synthetic routes.
Ethyl 3-(chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate structure
1806258-92-3 structure
Product Name:Ethyl 3-(chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate
CAS No:1806258-92-3
MF:C10H8ClF3INO3
MW:409.528104782104
CID:4839710
Update Time:2025-05-26

Ethyl 3-(chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate
    • Inchi: 1S/C10H8ClF3INO3/c1-2-18-9(17)7-6(15)3-5(4-11)8(16-7)19-10(12,13)14/h3H,2,4H2,1H3
    • InChI Key: ZJVCCVDEWHRETO-UHFFFAOYSA-N
    • SMILES: IC1C=C(CCl)C(=NC=1C(=O)OCC)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 319
  • XLogP3: 4
  • Topological Polar Surface Area: 48.4

Ethyl 3-(chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029086423-1g
Ethyl 3-(chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate
1806258-92-3 97%
1g
$1,460.20 2022-03-31

Additional information on Ethyl 3-(chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate

Ethyl 3-(chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1806258-92-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-(chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate, identified by its CAS number 1806258-92-3, represents a significant compound in the realm of pharmaceutical chemistry. This pyridine derivative exhibits a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of multiple functional groups, including a chloromethyl moiety, an iodo substituent, and a trifluoromethoxy group, endows this compound with remarkable reactivity and versatility, making it indispensable in the development of novel therapeutic agents.

The compound's chemical structure is characterized by a pyridine core, which is a fundamental scaffold in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The chloromethyl group at the 3-position introduces a reactive site for nucleophilic substitution reactions, allowing for further functionalization and the construction of more complex molecular architectures. Additionally, the iodo substituent at the 5-position serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in the synthesis of heterocyclic compounds.

The trifluoromethoxy group at the 2-position adds another layer of reactivity and electronic influence to the molecule. Trifluoromethoxy groups are known to enhance metabolic stability, improve lipophilicity, and modulate binding affinity to biological targets. These properties make them particularly valuable in drug design, as they can significantly influence the pharmacokinetic and pharmacodynamic profiles of candidate compounds. The combination of these functional groups in Ethyl 3-(chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate provides a rich platform for medicinal chemists to explore diverse chemical space.

In recent years, there has been growing interest in the development of novel antiviral and anticancer agents derived from pyridine scaffolds. The structural features of Ethyl 3-(chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate align well with these therapeutic areas. For instance, studies have demonstrated that pyridine derivatives can exhibit potent antiviral activity by inhibiting viral proteases or interfering with viral replication mechanisms. The reactivity of the chloromethyl and iodo groups allows for the facile introduction of additional pharmacophores that can enhance binding affinity to viral enzymes or receptors.

trifluoromethoxy group can improve the solubility and bioavailability of these compounds, while also enhancing their ability to penetrate biological membranes. This makes Ethyl 3-(chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate an attractive starting point for the synthesis of novel anticancer agents.

The compound's utility extends beyond antiviral and anticancer applications. It has also been explored as a precursor in the synthesis of agrochemicals and other specialty chemicals. The versatility of its functional groups allows for modifications that can tailor its properties for specific applications in agriculture, such as herbicides or fungicides. Additionally, its reactivity makes it suitable for use in material science research, where it can be incorporated into polymers or other materials to enhance their functionality.

In terms of synthetic methodologies, Ethyl 3-(chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate can be synthesized through multiple routes depending on the desired starting materials and reaction conditions. One common approach involves the functionalization of a pyridine precursor with chloromethyl groups, followed by iodination and subsequent introduction of the trifluoromethoxy moiety. Alternative strategies may involve direct fluorination or electrophilic aromatic substitution reactions to achieve similar results.

The synthesis of this compound requires careful optimization to ensure high yields and purity. Factors such as reaction temperature, solvent choice, and catalyst selection play crucial roles in determining the efficiency of the process. Advances in green chemistry have also led to the development of more sustainable synthetic routes that minimize waste and reduce environmental impact. These innovations are essential for ensuring that pharmaceutical intermediates like Ethyl 3-(chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate can be produced responsibly.

In conclusion, Ethyl 3-(chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1806258-92-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various therapeutic areas. As research continues to uncover new applications for this compound, it will undoubtedly play an increasingly important role in drug discovery and industrial chemistry.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.